molecular formula C15H22O B13806044 Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- CAS No. 64924-66-9

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl-

Cat. No.: B13806044
CAS No.: 64924-66-9
M. Wt: 218.33 g/mol
InChI Key: JEDRDNRBDGFAHS-UHFFFAOYSA-N
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Description

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- (IUPAC name) is a substituted phenolic compound characterized by a cycloaliphatic 1-ethylcyclopentyl group at the 2-position and methyl groups at the 4- and 6-positions. The ethylcyclopentyl group introduces steric hindrance and hydrophobicity, which may enhance thermal stability and reduce volatility compared to simpler alkyl-substituted phenols .

Properties

CAS No.

64924-66-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(1-ethylcyclopentyl)-4,6-dimethylphenol

InChI

InChI=1S/C15H22O/c1-4-15(7-5-6-8-15)13-10-11(2)9-12(3)14(13)16/h9-10,16H,4-8H2,1-3H3

InChI Key

JEDRDNRBDGFAHS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)C2=CC(=CC(=C2O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenols can be achieved through various methods, including:

    Fries Rearrangement: This involves the rearrangement of phenolic esters to hydroxyaryl ketones using Lewis acids.

    Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to para-aminophenols.

    Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of phenolic esters or ethers to yield phenols.

    Reduction of Quinones: Quinones can be reduced to phenols using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of phenols often involves the Hock Process , where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Phenols can be reduced to cyclohexanols using hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation

Major Products

    Oxidation: Quinones

    Reduction: Cyclohexanols

    Substitution: Nitro, halo, and sulfonyl derivatives of phenol

Scientific Research Applications

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- involves its interaction with various molecular targets and pathways. Phenols generally exert their effects through:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with key structural analogues, emphasizing substituent effects:

Compound Name Substituents (Positions) Molecular Formula CAS No. Key Applications
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- 2-(1-ethylcyclopentyl), 4,6-(CH₃)₂ Not explicitly stated Not provided Hypothesized: Polymer antioxidants
2,4-Dimethyl-6-tert-butylphenol 2-(tert-butyl), 4,6-(CH₃)₂ C₁₂H₁₈O 1879-09-0 Coatings, polymer stabilization
Phenol, 2-(1,1-dimethylpropyl)-4,6-dimethyl- 2-(1,1-dimethylpropyl), 4,6-(CH₃)₂ C₁₃H₂₀O 85710-00-5 Antioxidant research
2,6-Dimethylphenol 2,6-(CH₃)₂ C₈H₁₀O 576-26-1 Pharmaceuticals, resin synthesis
Substituent Impact Analysis:
  • Hydrophobicity: Cycloaliphatic substituents (e.g., ethylcyclopentyl) enhance hydrophobicity compared to aromatic or short-chain alkyl groups, favoring use in non-polar polymer matrices .
  • Electron-Donating Effects: Methyl and alkyl groups at the para and ortho positions stabilize the phenolic -OH group, enhancing radical-scavenging capabilities critical for antioxidant activity .

Physical and Chemical Properties

Key physical properties of selected analogues (data inferred from ):

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Polarity)
2,4-Dimethyl-6-tert-butylphenol ~250 (estimated) Not reported Low (hydrophobic)
2,6-Dimethylphenol 203 45–48 Moderate in organic solvents
Phenol, 2-(1,1-dimethylpropyl)-4,6-dimethyl- ~260 (estimated) Not reported Very low

The target compound’s ethylcyclopentyl group likely increases its melting and boiling points relative to 2,6-dimethylphenol due to enhanced molecular weight and rigidity. Its solubility is expected to be lower than linear alkyl-substituted phenols, aligning with trends observed in tert-butyl analogues .

Application-Specific Performance

  • Antioxidant Efficiency: tert-Butyl-substituted phenols (e.g., 2,4-Dimethyl-6-tert-butylphenol) are widely used in coatings and polyolefins due to their balance of stability and compatibility . Bulkier substituents (e.g., ethylcyclopentyl) may offer superior longevity in harsh environments but could reduce compatibility with certain polymers, necessitating formulation adjustments .
  • Ethylcyclopentyl and tert-butyl groups are less studied than BPA but may offer safer profiles due to reduced aromaticity and metabolic persistence .

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